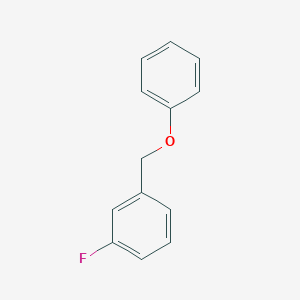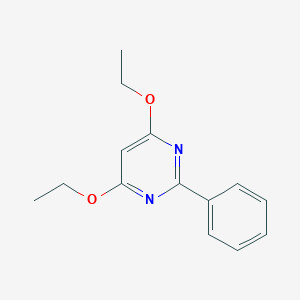
4,6-Diethoxy-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diethoxy-2-phenylpyrimidine is a chemical compound that belongs to the pyrimidine family. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Additionally, it will list future directions for research on this compound.
Aplicaciones Científicas De Investigación
4,6-Diethoxy-2-phenylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial activity. Additionally, it has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4,6-Diethoxy-2-phenylpyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and protein kinase C. It may also interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. Additionally, it may have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,6-Diethoxy-2-phenylpyrimidine in lab experiments is its broad range of potential applications. It has been shown to exhibit activity against various types of cancer, as well as fungal and bacterial infections. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on 4,6-Diethoxy-2-phenylpyrimidine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to better understand its mechanism of action and optimize its use in various applications. Finally, studies could be conducted to investigate the potential side effects of this compound and develop strategies to mitigate them.
Métodos De Síntesis
The synthesis of 4,6-Diethoxy-2-phenylpyrimidine can be achieved by several methods. One of the most common methods is the reaction of 2-chloro-4,6-diethoxypyrimidine with phenylmagnesium bromide. Another method involves the reaction of 2,4,6-triethoxy-5-iodopyrimidine with phenylacetylene in the presence of a palladium catalyst.
Propiedades
| 28824-77-3 | |
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
4,6-diethoxy-2-phenylpyrimidine |
InChI |
InChI=1S/C14H16N2O2/c1-3-17-12-10-13(18-4-2)16-14(15-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Clave InChI |
WGVMROQOKPEOAP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=N1)C2=CC=CC=C2)OCC |
SMILES canónico |
CCOC1=CC(=NC(=N1)C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


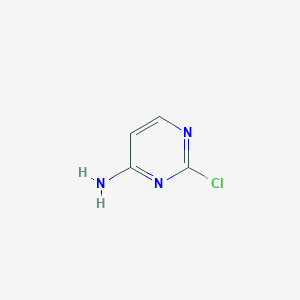
![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)
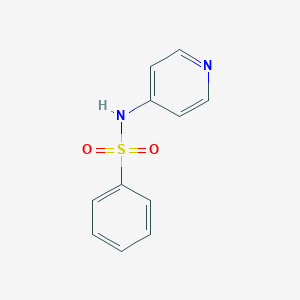


![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)
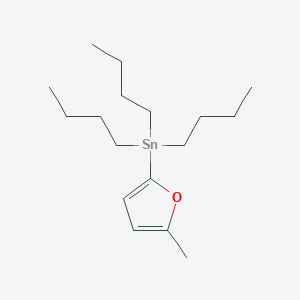
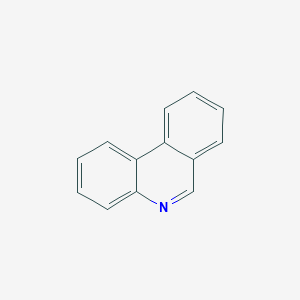
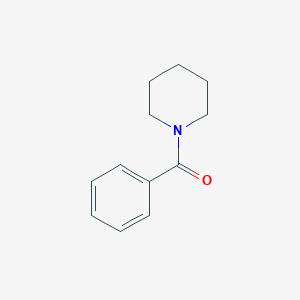

![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)
